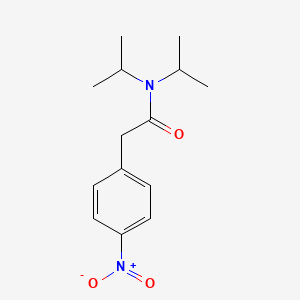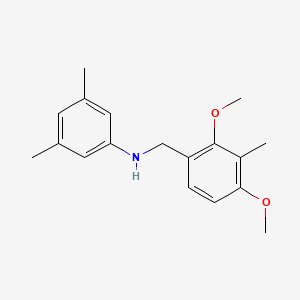![molecular formula C16H16N2O2S B5775442 N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5775442.png)
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide, also known as HDAC inhibitor, is a chemical compound that has been used in scientific research for a variety of purposes. This compound is known for its ability to inhibit histone deacetylase, which plays a crucial role in gene expression and regulation. The purpose of
Mecanismo De Acción
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitors work by inhibiting the activity of histone deacetylase enzymes, which are responsible for removing acetyl groups from histones. This results in the relaxation of chromatin structure, allowing for increased accessibility of DNA to transcription factors and other regulatory proteins. This increased accessibility leads to changes in gene expression and regulation, which can have a variety of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitors depend on the specific application and context in which they are used. In cancer treatment, this compound inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In neurological disorders, this compound inhibitors have been shown to promote neuronal survival and regeneration. In epigenetic research, this compound inhibitors have been used to study gene expression and regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitors in lab experiments include their ability to induce changes in gene expression and regulation, their specificity for histone deacetylase enzymes, and their potential for use in cancer treatment and neurological disorders. However, there are also limitations to using this compound inhibitors, including their potential toxicity and off-target effects, as well as the need for further research to fully understand their mechanisms of action.
Direcciones Futuras
There are several future directions for research on N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitors, including the development of more specific and potent inhibitors, the exploration of their potential for use in combination therapies, and the investigation of their role in epigenetic inheritance and transgenerational effects. Additionally, further research is needed to fully understand the mechanisms of action of this compound inhibitors and their potential for use in a variety of scientific research applications.
In conclusion, this compound inhibitors are a promising class of chemical compounds that have been used in a wide range of scientific research applications. Their ability to inhibit histone deacetylase enzymes has led to their use in cancer treatment, neurological disorders, and epigenetic research. While there are limitations to their use, the potential benefits of this compound inhibitors make them an important area of study for future research.
Métodos De Síntesis
The synthesis of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitors involves the reaction of 2-hydroxy-4,5-dimethylbenzamide with carbon disulfide and potassium hydroxide. This reaction results in the formation of this compound. The purity of the compound can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitors have been used in a wide range of scientific research applications, including cancer treatment, neurological disorders, and epigenetics. These inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In addition, this compound inhibitors have been used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's by promoting neuronal survival and regeneration. Furthermore, this compound inhibitors have been used in epigenetic research to study gene expression and regulation.
Propiedades
IUPAC Name |
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-8-13(14(19)9-11(10)2)17-16(21)18-15(20)12-6-4-3-5-7-12/h3-9,19H,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUMQHZROMSLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5775386.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B5775392.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5775405.png)
![N-[4-(acetylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5775413.png)

![4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B5775422.png)

![ethyl 3-{[4-chloro-1-(2,3-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B5775438.png)


